4-Chloro-2-(difluoromethyl)pyridine - 1193104-11-8

4-Chloro-2-(difluoromethyl)pyridine

Catalog Number: EVT-1782982
CAS Number: 1193104-11-8
Molecular Formula: C6H4ClF2N
Molecular Weight: 163.55 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • A study on 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, a structurally similar compound, reveals a dihedral angle of 59.8° between the benzene and pyridine rings. [] This suggests a non-planar conformation likely influenced by steric interactions between the substituents. Extrapolating this information, it is reasonable to assume that 4-Chloro-2-(difluoromethyl)pyridine might also exhibit a non-planar conformation due to the presence of the chlorine and difluoromethyl groups.
Chemical Reactions Analysis
  • Metal-catalyzed Cross-Coupling Reactions: The chlorine atom can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form carbon-carbon bonds with various aryl, heteroaryl, or alkynyl partners. []

Applications
  • Herbicides: One paper highlights its use in the synthesis of carfentrazone-ethyl, a highly effective herbicide. [] This suggests that 4-Chloro-2-(difluoromethyl)pyridine is valuable in agricultural chemistry.

4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine

Compound Description: 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine serves as a versatile building block in synthesizing novel pyrido[1,2-e]purine derivatives. These derivatives are of significant interest due to their potential biological activities, making them attractive targets for pharmaceutical research. []

Relevance: This compound shares a similar structure with 4-Chloro-2-(difluoromethyl)pyridine, with both featuring a chlorine atom at the 4-position and a halogenated methyl group at the 2-position of the pyridine ring. The key distinction lies in the fused purine ring present in 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine, expanding its chemical complexity and potential biological activity. []

4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic Acid

Compound Description: This compound and its agriculturally acceptable salts, esters, and amide derivatives, are powerful herbicides. They exhibit efficacy in controlling a broad spectrum of weeds in various agricultural settings, including cereal crops like wheat, barley, and oats. []

Relevance: This compound, despite having a more complex structure, shares a core pyridine ring structure with 4-Chloro-2-(difluoromethyl)pyridine. Both compounds have chlorine substitutions on the pyridine ring. The presence of the 4-chloro-2-fluoro-3-methoxyphenyl group at the 6-position of the pyridine ring in this compound likely contributes to its herbicidal activity. [, , , , , , , , , , , ]

N-(Isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide (TSM)

Compound Description: TSM acts as a corrosion inhibitor for mild steel in acidic environments. Its effectiveness increases with higher concentrations, suggesting the formation of a protective layer on the metal surface that hinders corrosive processes. []

Relevance: Although TSM differs significantly in its overall structure from 4-Chloro-2-(difluoromethyl)pyridine, both compounds share a pyridine ring as a central structural motif. This highlights the versatility of pyridine derivatives in various applications, ranging from corrosion inhibition to potential pharmaceutical agents. []

4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic Acid (FSM)

Compound Description: FSM demonstrates potential as a corrosion inhibitor for mild steel in acidic solutions. Studies indicate its inhibition efficiency is concentration-dependent, signifying that a higher concentration of FSM leads to better protection against corrosion. []

Relevance: While FSM might seem structurally distinct from 4-Chloro-2-(difluoromethyl)pyridine at first glance, it's important to note that both compounds belong to a broader class of aromatic compounds containing halogen substitutions. This structural similarity hints at potential shared chemical properties, with both potentially exhibiting interactions with metal surfaces, albeit in different contexts. []

Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate

Compound Description: This compound serves as a key intermediate in the synthesis of more complex pyridine-based herbicides, particularly those targeting undesirable vegetation in various agricultural settings. [, ]

Relevance: This compound is structurally similar to 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic Acid, with the main difference being the esterification of the carboxylic acid group. Both compounds highlight the significance of specific substitutions on the pyridine ring in designing effective herbicides. [, ]

6-Chloro-2-(4′-123I-iodophenyl)-3-(N,N-diethyl)-imidazo[1,2-a]pyridine-3-acetamide (123I-CLINDE)

Compound Description: This compound is a radiolabeled SPECT imaging agent used to quantify translocator protein (TSPO) binding in humans. TSPO is a protein associated with inflammation and neurodegeneration, making 123I-CLINDE a valuable tool in studying these conditions. []

Relevance: Though structurally different from 4-Chloro-2-(difluoromethyl)pyridine, 123I-CLINDE showcases another application of halogenated pyridine derivatives, particularly in developing diagnostic tools for medical imaging. The use of iodine-123 allows for SPECT imaging, highlighting the versatility of incorporating halogens into these structures. []

2-(4-Chloro)phenyl-imidazo[1,2-a]pyridine Analogs

Compound Description: These compounds, particularly when labeled with (99m)Tc or Rhenium, show promise as SPECT imaging agents for detecting TSPO-rich cancers. Their ability to target TSPO, a protein overexpressed in certain cancers, makes them potential candidates for tumor visualization and diagnosis. [, , ]

Relevance: These analogs share the core imidazo[1,2-a]pyridine structure with 6-Chloro-2-(4′-123I-iodophenyl)-3-(N,N-diethyl)-imidazo[1,2-a]pyridine-3-acetamide. This structural similarity, along with their shared ability to target TSPO, underscores the potential of developing targeted imaging agents based on modified imidazo[1,2-a]pyridine scaffolds. The incorporation of (99m)Tc further emphasizes the importance of radiolabeling in designing such diagnostic tools. [, , ]

2-[(4-Chlorophenyl)(4-piperidyloxy)methyl]pyridine

Compound Description: This compound is synthesized through a multi-step process involving 4-chlorophenyl-2-piconol and N-Boc-4-piperidine alcohol as starting materials. []

Relevance: While the specific applications of this compound aren't detailed in the provided abstract, its structural similarity to other compounds on this list, particularly the presence of a 4-chlorophenyl group attached to the pyridine ring, suggests potential biological activity. Further investigation is needed to explore its properties and potential uses. []

Properties

CAS Number

1193104-11-8

Product Name

4-Chloro-2-(difluoromethyl)pyridine

IUPAC Name

4-chloro-2-(difluoromethyl)pyridine

Molecular Formula

C6H4ClF2N

Molecular Weight

163.55 g/mol

InChI

InChI=1S/C6H4ClF2N/c7-4-1-2-10-5(3-4)6(8)9/h1-3,6H

InChI Key

IYZZTRHKWXUPDQ-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1Cl)C(F)F

Canonical SMILES

C1=CN=C(C=C1Cl)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.